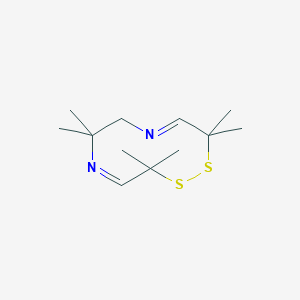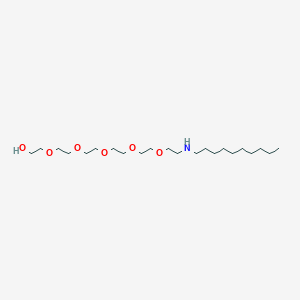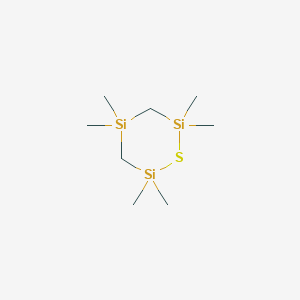
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane is a chemical compound with the molecular formula C_6H_21N_3Si_3. It is a clear, colorless liquid at room temperature and has been extensively studied for its applications in various fields, including the semiconductor industry .
Preparation Methods
The compound was first synthesized in 1948 by Brewer and Haber. The synthesis involves introducing dimethyldichlorosilane (Si(CH_3)_2Cl_2) into liquid ammonia (NH_3), followed by extraction of the precipitate with benzene . This method is primarily used in laboratory settings. Industrial production methods may vary, but they generally involve similar principles of reacting silicon-based precursors with nitrogen sources under controlled conditions.
Chemical Reactions Analysis
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane undergoes various chemical reactions, including:
Reduction: It can be reduced using hydrogen gas under high pressure and temperature conditions.
Substitution: The compound reacts with hydrochloric acid to produce hydrogen chloride gas and zirconium oxide.
Common reagents used in these reactions include hydrogen gas, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions are silicon-based materials, which have significant industrial applications.
Scientific Research Applications
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor for the deposition of silicon nitride and silicon carbonitride films.
Biology: The compound’s derivatives are studied for their potential use in biological imaging and diagnostics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Mechanism of Action
The mechanism by which 2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane exerts its effects involves its ability to form stable silicon-nitrogen bonds. These bonds are crucial for the formation of silicon-based materials, which are used in various applications. The molecular targets and pathways involved include the interaction of silicon atoms with nitrogen atoms to form stable ring structures .
Comparison with Similar Compounds
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane can be compared with similar compounds such as:
Hexamethylcyclotrisilazane: This compound has a similar silicon-nitrogen ring structure but differs in its applications and reactivity.
Trithioacetone: Another similar compound with a six-membered ring structure, but it contains sulfur atoms instead of nitrogen.
The uniqueness of this compound lies in its specific silicon-nitrogen bonding, which makes it highly suitable for semiconductor applications.
Properties
CAS No. |
91521-59-4 |
|---|---|
Molecular Formula |
C8H22SSi3 |
Molecular Weight |
234.58 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,2,4,6-thiatrisilinane |
InChI |
InChI=1S/C8H22SSi3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-8H2,1-6H3 |
InChI Key |
XLAOHWZGFUIOEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Si](S[Si](C1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


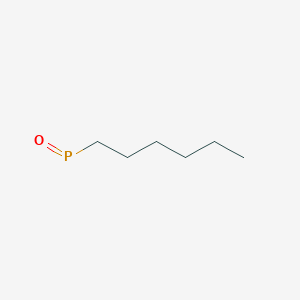
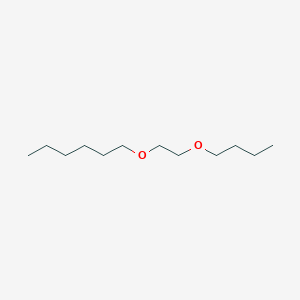
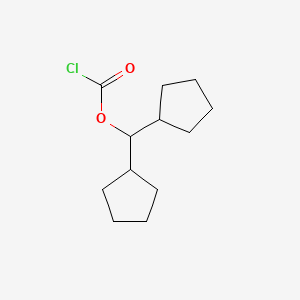
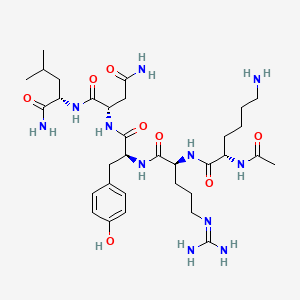
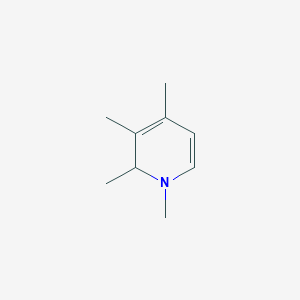
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
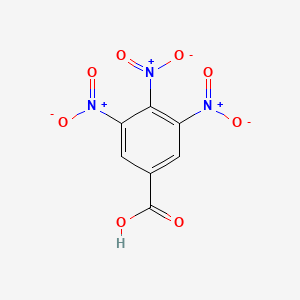
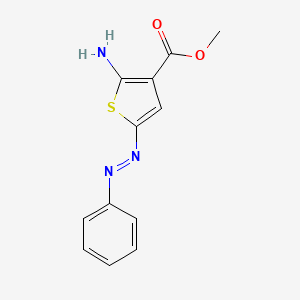
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
